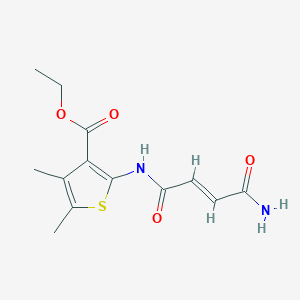
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5-dimethylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring system, which is known for its diverse biological activities. The presence of the ethyl carboxylate group enhances its solubility and reactivity, making it suitable for various biological assays.
Antimicrobial Properties
Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial activity. In a study by Ghorab et al. (2012), ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives demonstrated notable antibacterial effects against several strains of bacteria, suggesting that similar derivatives could possess enhanced antimicrobial properties due to structural modifications .
| Compound | Activity | Target Organism |
|---|---|---|
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Antibacterial | Staphylococcus aureus |
| This compound | Potential Antibacterial | TBD |
Anti-inflammatory Effects
Thiophene derivatives have been reported to modulate inflammatory pathways. For example, compounds similar to this compound were shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation . This suggests that the compound may have potential as an anti-inflammatory agent.
Cytotoxicity and Cancer Research
The compound's cytotoxic effects on cancer cell lines have been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . Further research is necessary to elucidate the specific mechanisms involved.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antibacterial activity of thiophene derivatives against resistant bacterial strains. The results indicated that modifications at the 3-carboxylate position significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Case Study on Anti-inflammatory Activity
- Another investigation focused on the anti-inflammatory potential of thiophene derivatives in a murine model of arthritis. The results showed a reduction in inflammatory markers and joint swelling after administration of the compound.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory responses.
- Modulation of Signaling Pathways: It appears to influence pathways such as NF-kB and MAPK/ERK, which are critical in inflammation and cancer progression.
属性
IUPAC Name |
ethyl 2-[[(E)-4-amino-4-oxobut-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-4-19-13(18)11-7(2)8(3)20-12(11)15-10(17)6-5-9(14)16/h5-6H,4H2,1-3H3,(H2,14,16)(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQAHULBLGKQQG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













